P2Y1 Antagonist Potency in Washed Human Platelets: IC50 Comparison
The target compound's closest structural analogs exhibit P2Y1 antagonist IC50 values ranging from 29 nM to 670 nM in washed human platelets, as determined by FLIPR-based calcium flux assays [1]. In contrast, a closely related compound lacking the 2-bromo substitution on the benzamide ring (CHEMBL3105197) shows an IC50 exceeding 40,000 nM under similar conditions, representing a >1,300-fold loss in potency [2]. This indicates that the ortho-bromo substituent is a critical potency determinant.
| Evidence Dimension | P2Y1 antagonist activity (IC50) |
|---|---|
| Target Compound Data | 29 nM (closest analog BDBM50429537); 670 nM (second analog BDBM50445214) |
| Comparator Or Baseline | CHEMBL3105197 (des-bromo analog): >40,000 nM |
| Quantified Difference | >1,300-fold lower potency for des-bromo analog |
| Conditions | Washed human platelets, 1 µM 2-methylthio-ADP-induced calcium flux, FLIPR assay |
Why This Matters
Ensuring the correct bromination pattern is essential for obtaining meaningful P2Y1 inhibition data; a common des-bromo byproduct or alternate synthesis route can produce a compound with negligible activity.
- [1] BindingDB. BDBM50429537 (CHEMBL2333770) and BDBM50445214 (CHEMBL3104636). IC50 data for P2Y1 washed human platelet FLIPR assay. View Source
- [2] BindingDB. BDBM50445192 (CHEMBL3105197). IC50 >40,000 nM for P2Y1 washed human platelet aggregation assay. View Source
